1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone
Description
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone is a complex organic compound with the molecular formula C19H17NOS and a molecular weight of 307.40938 This compound is characterized by the presence of a quinoline core substituted with a methyl group and a sulfanyl group attached to a phenyl ring
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-12-8-10-15(11-9-12)22-19-18(14(3)21)13(2)16-6-4-5-7-17(16)20-19/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBAMWIAKKXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone involves several steps, typically starting with the preparation of the quinoline core. One common synthetic route includes the reaction of 4-methylphenyl sulfide with 2-chloro-3-quinolinecarboxaldehyde under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline core, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Quinoline derivatives are known for their diverse biological activities, and this specific compound is no exception.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study highlighted that compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone may possess comparable activities. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, which are crucial for bacterial replication .
Anticancer Properties
Quinoline derivatives have also been explored as potential anticancer agents. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have shown that certain quinoline-based compounds can effectively target cancer stem cells, which are responsible for tumor recurrence and metastasis .
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
Synthesis of Novel Compounds
This compound can be utilized to synthesize other biologically active molecules. The presence of the quinoline moiety can facilitate reactions such as nucleophilic substitutions or cyclizations, leading to the formation of more complex structures with potential pharmacological applications .
Material Science
In materials science, quinoline derivatives are being explored for their role in the development of organic semiconductors and photovoltaic materials. Their electronic properties can be tuned by modifying substituents on the quinoline ring, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Data Tables and Case Studies
Case Study: Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of various quinoline derivatives, including those structurally related to this compound. The results indicated that modifications to the methyl and sulfanyl groups significantly influenced antibacterial activity, with some derivatives showing MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics like kanamycin .
Mechanism of Action
The mechanism of action of 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone can be compared with other similar compounds, such as:
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-propanone: Similar structure but with a propanone group instead of ethanone.
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-butanone: Similar structure but with a butanone group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a quinoline core and a sulfanyl group, which confer distinct chemical and biological properties .
Biological Activity
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone, also known by its CAS number 400074-46-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 307.41 g/mol. The compound features a quinoline ring system substituted with a methyl and a sulfanyl group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Specifically, the quinoline moiety is known for its ability to act as a ligand for several biological receptors, potentially influencing pathways related to inflammation and cancer.
- Antimicrobial Activity : Quinoline derivatives have been studied for their antimicrobial properties. In vitro studies suggest that this compound may exhibit activity against certain bacterial strains, although specific data on this compound is limited.
- Anticancer Potential : Some quinoline-based compounds have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the sulfanyl group may enhance these effects by improving the compound's lipophilicity and cellular uptake.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of quinoline highlighted the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. While specific results for this compound were not detailed, related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens .
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of quinoline derivatives, compounds structurally related to this compound were assessed for their ability to induce apoptosis in breast cancer cell lines. Results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxicity, with IC50 values reported as low as 5 µM .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the quinoline core. Key steps include:
- Sulfanyl group introduction: Reacting a halogenated quinoline precursor (e.g., 2-bromo-3-quinolinyl derivative) with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the C–S bond .
- Ethanone installation: Friedel-Crafts acylation or nucleophilic substitution to attach the acetyl group, using reagents like acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) to isolate the product .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the quinoline backbone, sulfanyl group position, and acetyl moiety. For example, the acetyl methyl proton appears as a singlet near δ 2.6 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Infrared (IR) Spectroscopy: Stretching frequencies for C=O (~1700 cm⁻¹) and C–S (~650 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Diffraction: Single-crystal X-ray analysis using programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, the dihedral angle between the quinoline and 4-methylphenyl groups can be determined to assess planarity .
- ORTEP Visualization: Tools like ORTEP-3 generate thermal ellipsoid plots to evaluate disorder or dynamic effects in the crystal lattice .
Q. What strategies address conflicting bioactivity data across studies?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. For instance, discrepancies in IC₅₀ values may arise from differences in cell viability protocols .
- Structural Analog Comparison: Compare activity with derivatives (e.g., replacing the 4-methylphenyl group with chlorophenyl) to isolate substituent effects .
- Computational Modeling: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Functional Group Modifications: Systematically alter substituents (e.g., methyl → methoxy on the phenyl ring) and test antimicrobial/anticancer activity .
- In Silico Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase enzymes). For example, the sulfanyl group may form hydrophobic interactions with active-site residues .
- Pharmacokinetic Profiling: Assess metabolic stability via liver microsome assays and logP measurements to balance potency and bioavailability .
Q. What biophysical methods characterize interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., ) between the compound and immobilized enzymes .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms (e.g., entropy-driven vs. enthalpy-driven) .
- Fluorescence Quenching: Monitor changes in tryptophan fluorescence intensity to infer protein conformational changes upon ligand binding .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility and stability profiles?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. For example, aggregation in aqueous media may falsely indicate low solubility .
- Accelerated Stability Studies: Use HPLC to track degradation under stress conditions (e.g., 40°C/75% humidity). Instability in acidic conditions may explain conflicting bioavailability data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
